molecular formula C15H14Br2O4 B1145011 3,3'-Methylenebis[5-bromo-saligenin CAS No. 875235-19-1

3,3'-Methylenebis[5-bromo-saligenin

Cat. No.: B1145011
CAS No.: 875235-19-1
M. Wt: 418.08 g/mol
InChI Key: QHPKZEOOZXBDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Methylenebis[5-bromo-saligenin] typically involves the bromination of saligenin followed by a condensation reaction to form the methylene bridge. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst to facilitate the bromination process. The condensation reaction may require acidic or basic conditions to promote the formation of the methylene bridge.

Industrial Production Methods

Industrial production methods for 3,3’-Methylenebis[5-bromo-saligenin] are likely to involve large-scale bromination and condensation reactions, optimized for yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,3’-Methylenebis[5-bromo-saligenin] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups present in the molecule.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions, often under basic or neutral conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Debrominated products or reduced functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

3,3’-Methylenebis[5-bromo-saligenin] has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of medicinal compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-Methylenebis[5-bromo-saligenin] involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The bromine atoms and methylene bridge play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Methylenebis[5-chloro-saligenin]: Similar structure with chlorine atoms instead of bromine.

    3,3’-Methylenebis[5-fluoro-saligenin]: Similar structure with fluorine atoms instead of bromine.

    3,3’-Methylenebis[5-iodo-saligenin]: Similar structure with iodine atoms instead of bromine.

Uniqueness

3,3’-Methylenebis[5-bromo-saligenin] is unique due to the presence of bromine atoms, which impart specific chemical and biological properties. Bromine atoms can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its halogen-substituted analogs.

Properties

CAS No.

875235-19-1

Molecular Formula

C15H14Br2O4

Molecular Weight

418.08 g/mol

IUPAC Name

4-bromo-2-[[5-bromo-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol

InChI

InChI=1S/C15H14Br2O4/c16-12-2-8(14(20)10(4-12)6-18)1-9-3-13(17)5-11(7-19)15(9)21/h2-5,18-21H,1,6-7H2

InChI Key

QHPKZEOOZXBDPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Br)CO)O)O)CO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.